![molecular formula C43H72O5 B1243641 [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243641.png)
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is a type of ester formed from the reaction between a hydroxypropyl group and a polyunsaturated fatty acid. It is known for its significant biological activities and is often studied in the context of lipid metabolism and signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate typically involves esterification reactions. One common method is the reaction between (2S)-3-hydroxypropyl alcohol and (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and requires a dehydrating agent like molecular sieves to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high specificity and yield. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and environmental friendliness. The process involves mixing the hydroxypropyl alcohol and the polyunsaturated fatty acid in the presence of a lipase enzyme, which catalyzes the formation of the ester bond.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Alcohols.
Substitution: Ethers or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and lipid oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function, particularly in the context of lipid rafts and signaling pathways.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties due to its ability to modulate lipid signaling pathways.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emollient and bioactive properties.
Mecanismo De Acción
The biological effects of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate are primarily mediated through its interaction with lipid signaling pathways. The compound can be incorporated into cell membranes, where it influences membrane fluidity and the formation of lipid rafts. It can also be metabolized to produce bioactive lipids that act as signaling molecules, modulating inflammatory responses and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyloxy]propyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate]
- TG (20:5 (5Z,8Z,11Z,14Z,17Z)/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)/22:6 (4Z,7Z,10Z,13Z,16Z,19Z))
Uniqueness
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of polyunsaturated fatty acid chains and the presence of multiple double bonds. This structure imparts distinct physical and chemical properties, such as high reactivity towards oxidation and a significant role in modulating lipid signaling pathways.
Propiedades
Fórmula molecular |
C43H72O5 |
|---|---|
Peso molecular |
669 g/mol |
Nombre IUPAC |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,24,26,30,32,41,44H,3-10,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1 |
Clave InChI |
XWQMGVSLXBIWRI-SXIWVUKCSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


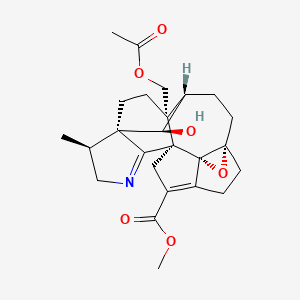
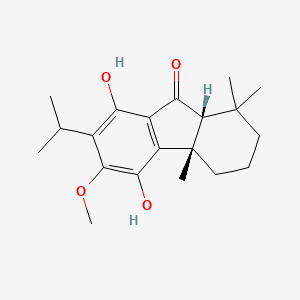
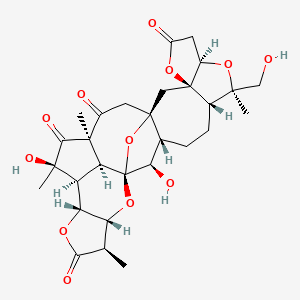

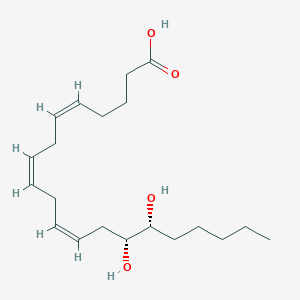
![2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium](/img/structure/B1243567.png)

![2-[(1R,2R)-3-oxo-2-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]cyclopentyl]acetic acid](/img/structure/B1243572.png)
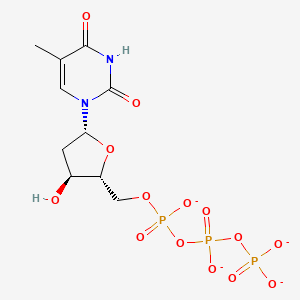
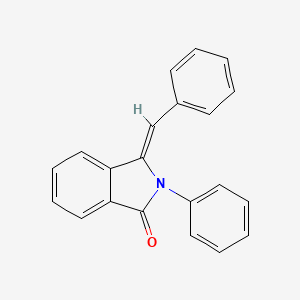
![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)
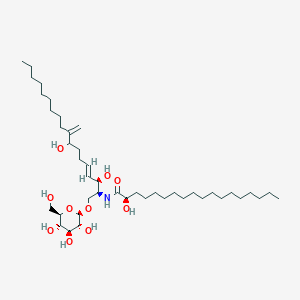
![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)

